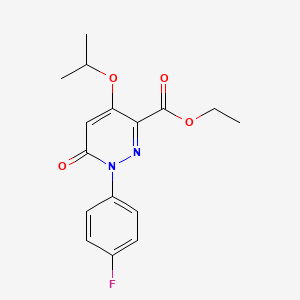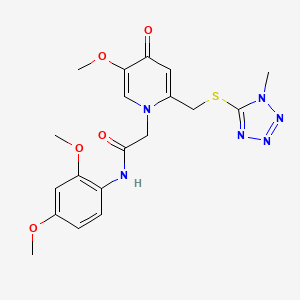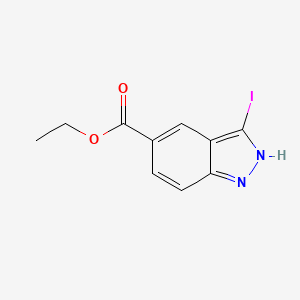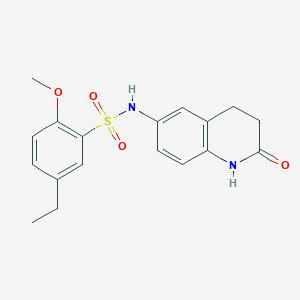
1-isopropyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-isopropyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. It is a urea derivative that is synthesized using a specific method, which will be discussed in
Scientific Research Applications
Crystal Structure Analysis
Research on derivatives of dehydroabietic acid, specifically compounds structurally related to "1-isopropyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea," has contributed to the understanding of their crystal structures. For instance, the crystal structure of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea, a derivative of dehydroabietic acid, was determined, revealing two crystallorgraphically independent molecules with different conformations co-existing in the structure. This study provided insights into the molecular arrangements and interactions stabilizing the crystal structure, highlighting the significance of intermolecular hydrogen bonds and molecular conformation in determining the crystal packing and properties (Xiaoping Rao et al., 2010).
Synthesis and Properties
Another area of application involves the synthesis and examination of the properties of related compounds. A notable example is the synthesis of a series of 1,3-disubstituted ureas containing 1,3,5-trisubstituted pyrazole and (adamantan-1-yl)methyl fragments. This research not only expanded the library of synthesized compounds but also evaluated their inhibitory activity towards human soluble epoxide hydrolase, demonstrating the potential therapeutic applications of these compounds (V. D'yachenko et al., 2019).
Multicomponent Reactions and Catalysis
Research into multicomponent reactions using urea as a novel organo-catalyst for the synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocyclic scaffolds is another example. This environmentally friendly synthesis approach highlights the use of urea as an effective catalyst in promoting tandem Knoevenagel–cyclocondensation reactions at room temperature, illustrating the potential for green chemistry applications (G. Brahmachari & B. Banerjee, 2014).
Ligand Synthesis and Metal Complexation
Moreover, the development of polypyrazolylborate ligands for metal complexation, where the synthesis, structures, and coordination chemistry of polypyrazolylborate ligands were explored, shows the versatility of these compounds in forming complexes with metals. This research provides a foundation for further investigations into the coordination chemistry of pyrazolyl-based ligands and their potential applications in catalysis and material science (S. Trofimenko et al., 1989).
properties
IUPAC Name |
1-[1-(oxan-4-yl)pyrazol-4-yl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-9(2)14-12(17)15-10-7-13-16(8-10)11-3-5-18-6-4-11/h7-9,11H,3-6H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHGXIUZQUIDCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CN(N=C1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B2591089.png)




![N,1-bis[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2591099.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2591103.png)

![4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine](/img/structure/B2591107.png)
![1,1-Bis(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methylamino]ethanol](/img/structure/B2591108.png)